molecular formula C27H17NO2 B3828435 8-(4-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

8-(4-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Cat. No. B3828435
M. Wt: 387.4 g/mol
InChI Key: HYBFESLMUSCKTP-UHFFFAOYSA-N
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Description

The compound “8-(4-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one” is a derivative of the indenoquinoline family . Indenoquinolines are known for their interesting pharmacological activities, such as antiplasmodial, intrinsic, cytotoxic, functional, antibacterial, antiproliferative, antimalarial, and anticancer activities .


Synthesis Analysis

The synthesis of indenoquinolinones, including “8-(4-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one”, has been achieved through various methods. One efficient method involves the use of cross-linked polymeric catalysts for the direct synthesis of indenoquinolinone derivatives through a one-pot condensation of aromatic aldehydes, 1,3-indandione, and 1-naphthylamine or 1-antharacylamine . This method offers several advantages, including mild conditions, short reaction times, simplicity, easy workup, and good to excellent yields .


Molecular Structure Analysis

The molecular structure of “8-(4-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one” can be analyzed using 1H NMR spectroscopy. The isolated yield of this compound is 86%, and its 1H NMR data are as follows: δ 9.95 (1H, s, NH), 7.75–7.25 (16H, m, ArH), 5.60 (1H, s, CH), 3.65 (3H, s, OMe) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(4-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one” can be inferred from its molecular structure and synthesis analysis. The compound has a molecular weight of 439 (M+), as determined by EIMS . The elemental analysis calculated for C31H21NO2 is: C, 84.72; H, 4.82; N, 3.19. The found values are: C, 84.66; H, 4.77; N, 3.14 .

Future Directions

The future directions for the research on “8-(4-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one” could involve further exploration of its pharmacological activities, optimization of its synthesis process, and investigation of its mechanism of action. Given the interesting properties of indenoquinoline derivatives, there is potential for the development of new therapeutic agents .

properties

IUPAC Name

11-(4-methoxyphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17NO2/c1-30-18-13-10-17(11-14-18)26-25-24(20-8-4-5-9-21(20)27(25)29)23-19-7-3-2-6-16(19)12-15-22(23)28-26/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBFESLMUSCKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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